[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-10-3-2-4-11(7-10)12-8-20-14-13(12)17-9-18(6-5-16)15(14)19/h2-4,7-9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOFJVEJBBRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile. For instance, a common method involves the reaction of 2-aminothiophene with a nitrile under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the thieno[3,2-d]pyrimidine core is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with key analogs:
*Molecular formulas inferred from structural data in references.
Key Observations:
- Substituent Effects :
- Electron-Donating Groups (e.g., 3-methylphenyl) : May enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., Cl, F).
- Nitrile vs. Amide/Acid : The acetonitrile group in the target compound offers metabolic stability but may reduce solubility relative to acetamide or carboxylic acid derivatives .
Biological Activity
The compound [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a complex organic molecule notable for its unique structural features, which include a thieno[3,2-d]pyrimidine core. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- A thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing sulfur and nitrogen.
- A 3-methylphenyl substituent that may influence its biological interactions.
- An acetonitrile functional group that contributes to its reactivity.
Preliminary studies suggest that this compound exhibits several biological activities primarily through:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions like cancer and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways that are crucial in cellular processes, thereby influencing cell proliferation and survival.
Therapeutic Potential
Research indicates that this compound could be developed for various therapeutic applications:
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses suggests potential use in treating chronic inflammatory diseases.
- Anticancer Activity : The compound's interaction with cellular targets involved in cancer progression points towards its utility in oncology.
Case Studies and Experimental Data
-
In Vitro Studies :
- Studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells.
- Molecular docking studies indicated strong binding affinities to targets such as protein kinases involved in tumor growth.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its anticancer potential.
Comparative Analysis
The following table summarizes the biological activities of related compounds featuring the thieno[3,2-d]pyrimidine core:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile | Similar thieno core | Exhibits anti-cancer properties |
| 1-[7-(phenyl)-4-oxo-thieno[3,2-d]pyrimidin]-N-piperidin-4-carboxamide | Variation in aromatic substitution | Enhanced anti-inflammatory activity |
| 1-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin]-N-piperidin-4-carboxamide | Fluorinated analog | Increased potency against specific cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
